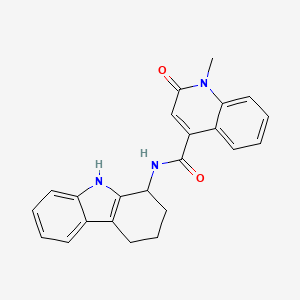

1-methyl-2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydro-4-quinolinecarboxamide

Description

1-Methyl-2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydro-4-quinolinecarboxamide is a heterocyclic compound featuring a quinoline core substituted with a 1-methyl-2-oxo moiety and a carboxamide group linked to a tetrahydrocarbazole ring. This structural framework is associated with diverse biological activities, including anticancer and anticonvulsant properties, as inferred from analogs in the literature .

Properties

Molecular Formula |

C23H21N3O2 |

|---|---|

Molecular Weight |

371.4 g/mol |

IUPAC Name |

1-methyl-2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)quinoline-4-carboxamide |

InChI |

InChI=1S/C23H21N3O2/c1-26-20-12-5-3-8-15(20)17(13-21(26)27)23(28)25-19-11-6-9-16-14-7-2-4-10-18(14)24-22(16)19/h2-5,7-8,10,12-13,19,24H,6,9,11H2,1H3,(H,25,28) |

InChI Key |

NTDFODQYKQSXEV-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3CCCC4=C3NC5=CC=CC=C45 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs, focusing on molecular features, physicochemical properties, and biological activities.

Table 1: Comparative Analysis of Structural and Functional Features

*Estimated based on structural analogs.

Key Observations

Structural Differentiation: The target compound’s 1-methyl-2-oxo-4-carboxamide scaffold contrasts with 3-carboxylic acid () or 3-carboxamide () derivatives, which may alter target binding or solubility.

Biological Activity: Anticancer Potential: The tetrahydrocarbazole moiety, seen in GSK983 and the target compound, is associated with kinase inhibition or DNA intercalation. ’s 3-carboxylic acid derivatives showed MCF-7 cytotoxicity, suggesting the target’s 4-carboxamide may offer similar or improved activity .

The carboxamide group improves aqueous solubility relative to ester or ether derivatives, aiding bioavailability .

Research Findings and Implications

- Synthetic Routes : The target compound may be synthesized via methods similar to ’s protocols (e.g., hydrolysis of ethyl esters followed by condensation with amines) .

- Structure-Activity Relationship (SAR): Position 1 Methylation: Enhances metabolic stability compared to unmethylated quinoline derivatives . Carbazole Linkage: May confer selectivity for serotonin or dopamine receptors, as seen in other carbazole-based therapeutics .

- Unresolved Questions : The exact biological targets (e.g., kinases, ion channels) and in vivo efficacy remain uncharacterized, necessitating further studies.

Preparation Methods

Starting Materials and Reaction Pathways

The quinoline core is typically synthesized via cyclization or modification of pre-existing quinoline derivatives. A common approach involves:

- Alkylation of 4-hydroxyquinoline-3-carboxylate : Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is treated with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dry dimethylformamide (DMF) at 65°C for 28 hours. This yields ethyl 1-methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with >90% yield.

- Saponification : The ester intermediate undergoes hydrolysis using sodium hydroxide (NaOH) in tetrahydrofuran (THF)/water at room temperature for 24 hours, producing 1-methyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid.

Alternative Routes for Quinoline Functionalization

- Suzuki-Miyaura Coupling : For substituted quinolines, palladium-catalyzed cross-coupling with boronic acids introduces aryl/heteroaryl groups at specific positions.

- Chlorination and Amination : 4-chloroquinoline derivatives (e.g., 4-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid) are prepared using POCl₃ or thionyl chloride (SOCl₂), followed by displacement with amines.

Synthesis of 2,3,4,9-Tetrahydro-1H-Carbazol-1-Amine

Fisher Indole Synthesis

The tetrahydrocarbazole scaffold is synthesized via Fisher indole cyclization:

Modifications for Regioselectivity

Unsymmetrical ketones require careful optimization to avoid regioisomers. For example, using (haloalkyl)oxiranes and amines improves selectivity for the 1-position.

Carboxamide Bond Formation

Acyl Chloride Method

- Activation of Carboxylic Acid : 1-Methyl-2-oxo-1,2-dihydro-4-quinolinecarboxylic acid is refluxed with thionyl chloride (SOCl₂) in dry toluene for 4–6 hours to form the corresponding acyl chloride.

- Coupling with Amine : The acyl chloride is reacted with 2,3,4,9-tetrahydro-1H-carbazol-1-amine in the presence of a base (e.g., pyridine or triethylamine) in dichloromethane (DCM) or DMF at 0–25°C for 24–72 hours.

Microwave-Assisted Coupling

To enhance efficiency, microwave irradiation (220°C, 1.5 hours) in diphenyl ether reduces reaction time and improves yields (67–93%).

Purification and Characterization

Workup Procedures

Spectroscopic Data

- ¹H-NMR (CDCl₃): Key signals include:

- MS (EI) : m/z 357.4 [M⁺], consistent with the molecular formula C₂₂H₁₉N₃O₂.

Optimization and Challenges

Yield Improvements

Common Side Reactions

- Overalkylation : Controlled stoichiometry of methyl iodide prevents di- or tri-methylation.

- Ester Hydrolysis : Acidic conditions during workup may hydrolyze esters prematurely; neutralization with NaHCO₃ mitigates this.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, DCM, 24 h | 29–61 | 95 | Simplicity |

| Microwave-Assisted | PhOPh, 220°C, 1.5 h | 67–93 | 98 | Rapid reaction time |

| Ritter Reaction | H₂SO₄, acetic acid, 80°C | 37–85 | 90 | Avoids acyl chloride intermediates |

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-methyl-2-oxo-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,2-dihydro-4-quinolinecarboxamide, and how can they be addressed methodologically?

- Answer : Synthesis challenges often arise from steric hindrance in the carbazole-quinoline linkage and regioselectivity during cyclization. A methodological approach involves optimizing reaction conditions (solvent, temperature, catalysts) using Design of Experiments (DoE) to minimize side products . For example, ethanol or ethyl acetate as solvents may improve yield, as seen in analogous carbazole-carboxamide syntheses (e.g., 45% yield for compound 4l via flash chromatography) . Characterization via -NMR and IR spectroscopy is critical to confirm structural fidelity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Answer : Multimodal spectroscopic analysis is essential:

- -NMR : Confirm proton environments (e.g., carbazole NH at δ 8.5–9.5 ppm, quinoline carbonyl at δ 165–170 ppm).

- IR : Detect carbonyl stretches (~1680–1720 cm) and NH/OH bands (~3200–3400 cm).

- Mass Spectrometry : Validate molecular weight with high-resolution MS (HRMS) to distinguish from isomers.

Cross-referencing with computational predictions (e.g., DFT-based NMR chemical shifts) enhances accuracy .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

- Answer : Prioritize target-specific assays based on structural analogs. For instance:

- Kinase inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) if quinoline-carboxamide moieties suggest kinase binding.

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC values.

Include negative controls (e.g., unmodified carbazole derivatives) to isolate structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions using computational-experimental hybrid frameworks?

- Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning (ML)-driven parameter optimization. For example:

- Step 1 : Use Gaussian or ORCA to model reaction pathways and identify energy barriers .

- Step 2 : Apply ML algorithms (e.g., random forest regression) to predict optimal solvent/catalyst combinations from historical data .

- Step 3 : Validate predictions experimentally, creating a feedback loop to refine computational models .

Q. How to resolve discrepancies between computational predictions and experimental bioactivity data?

- Answer : Discrepancies often arise from solvation effects or protein flexibility. Mitigation strategies include:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions in explicit solvent (e.g., TIP3P water model) over 100+ ns trajectories.

- Free Energy Perturbation (FEP) : Calculate binding free energy differences between predicted and observed active/inactive analogs .

- Experimental Validation : Use mutagenesis (e.g., alanine scanning) to confirm critical binding residues .

Q. What methodologies are recommended for scaling up synthesis while maintaining yield and purity?

- Answer : Scale-up challenges include heat transfer inefficiencies and byproduct accumulation. Solutions:

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Flow Chemistry : Use continuous flow reactors to enhance mixing and temperature control, reducing side reactions .

- Design of Experiments (DoE) : Perform factorial designs to identify critical parameters (e.g., residence time, catalyst loading) .

Q. How can computational modeling predict the compound’s pharmacokinetic (PK) properties?

- Answer : Use in silico tools in a tiered approach:

- Lipophilicity : Predict logP via SwissADME or MarvinSuite.

- Metabolism : Identify CYP450 oxidation sites using StarDrop or MetaSite.

- Absorption : Simulate intestinal permeability via Caco-2 cell models in GastroPlus.

Validate predictions with in vitro assays (e.g., hepatic microsomal stability tests) .

Q. What strategies can elucidate structure-activity relationships (SAR) without crystallographic data?

- Answer : Combine ligand-based and structure-based methods:

- Pharmacophore Modeling : Identify essential functional groups (e.g., carbazole’s aromatic π-system) using MOE or Schrödinger.

- QSAR : Develop regression models correlating substituent electronic parameters (Hammett σ) with bioactivity .

- Docking Studies : Use AutoDock Vina or Glide to propose binding poses in homology-modeled targets .

Methodological Resources

- Experimental Design : Use JMP or Minitab for DoE, focusing on central composite designs to map nonlinear relationships .

- Data Analysis : Apply PCA (Principal Component Analysis) to disentangle multivariate synthesis or bioactivity data .

- Software Tools : Gaussian (DFT), Schrödinger Suite (docking), and KNIME (ML workflows) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.